tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate
Description
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(bromomethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
IBRSMNFKTXUPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Formation of the tert-butyl carbamate (N-Boc) protected amine intermediate
This step protects the primary amine to prevent unwanted side reactions during bromomethylation.
- Starting from 4-bromoaniline or its ethyl-substituted derivative, the amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent such as toluene, tetrahydrofuran (THF), or dichloromethane.
- The reaction is often catalyzed or facilitated by bases like triethylamine or sodium hydrogencarbonate to neutralize the acid by-products.
- Reaction conditions vary from room temperature to reflux (50–80°C), with reaction times ranging from several hours to overnight.
- Workup includes aqueous washes (acidic and basic), drying over anhydrous magnesium sulfate or sodium sulfate, and purification by recrystallization or column chromatography.
Reported yields and conditions:
| Solvent | Base | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Toluene | None | 70 | Overnight | 64–83 | Recrystallization from hexane |
| Dichloromethane | Triethylamine | 18–20 | 16 h | 49 | Silica gel column purification |
| THF | Triethylamine | 0–20 | 20 h | 70–80 | Column chromatography and recrystallization |
| THF | Sodium hydride | 50 | 5 h | ~80 | Careful quenching and extraction |
These conditions are well-established for synthesizing tert-butyl (4-bromophenyl)carbamate, a key intermediate structurally related to the target compound.
Introduction of the bromomethyl group on the phenyl ring
The bromomethyl group at the para position is introduced typically by bromomethylation of the corresponding benzyl or ethyl-substituted phenyl carbamate.
- Bromomethylation using N-bromosuccinimide (NBS) in the presence of radical initiators or catalysts.
- Reaction of benzyl alcohol derivatives with phosphorus tribromide (PBr3) or other brominating agents.
- Direct bromination of methyl groups on the aromatic ring using bromine or NBS under controlled conditions.
This step requires careful control to avoid overbromination or side reactions.
Representative Synthetic Route for this compound
- Synthesis of 2-(4-aminophenyl)ethylamine (or commercially available starting material).
- Protection of the primary amine with di-tert-butyl dicarbonate in THF or toluene with triethylamine at 0–70°C for 16–20 hours to give tert-butyl N-(2-[4-aminophenyl]ethyl)carbamate.
- Bromomethylation of the para position on the phenyl ring using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator, light or heat) to selectively introduce the bromomethyl substituent.
- Purification by column chromatography or recrystallization to isolate the target compound.
Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR): Characteristic signals include tert-butyl singlet (~1.4 ppm, 9H), aromatic protons (6.5–7.5 ppm), ethyl linker signals, and bromomethyl protons (~4.5–5.0 ppm).
- Mass Spectrometry (MS): Molecular ion peak consistent with 314.22 g/mol.
- Infrared Spectroscopy (IR): Carbamate carbonyl stretch (~1700 cm⁻¹), N-H stretch, and C-Br stretch.
- Melting Point: Typically reported in literature for purified samples to confirm identity.
Comparative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| N-Boc protection | Di-tert-butyl dicarbonate, base, THF/toluene | 64–83 | Recrystallization/column | Mild to moderate temperatures |
| Bromomethylation | NBS, radical initiator, light/heat | 60–75* | Column chromatography | Selectivity critical |
| Overall synthesis | Two-step sequence | ~50–70 | Combined purification | Dependent on scale and conditions |
*Yield varies with bromomethylation method and substrate purity.
Research Findings and Literature Insights
- The N-Boc protection of aromatic amines using di-tert-butyl dicarbonate is a well-established, high-yielding reaction with multiple solvent and base options allowing flexibility in synthesis design.
- Bromomethylation via NBS is preferred for selective mono-bromination of methyl groups on aromatic rings, minimizing polybromination and side reactions.
- Use of mild bases such as triethylamine or sodium hydrogencarbonate ensures minimal side reactions and good product purity.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography or recrystallization are standard to achieve high purity.
- Recent advances include the use of nanoparticle catalysts for carbamate formation, enhancing reaction rates and yields under milder conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines, or alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is often used to protect amine functionalities during multi-step synthesis.
Biology:
Bioconjugation: Used in the preparation of bioconjugates for labeling or modifying biomolecules.
Drug Development: Serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Medicine:
Prodrug Design: The compound can be used to design prodrugs that release active drugs upon metabolic activation.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Material Science: Employed in the development of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate depends on its specific application. In general, the compound can act as an electrophile due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The tert-butyl carbamate group can serve as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Structural Analogues with Bromine Substituents
a) tert-Butyl 4-Bromobenzylcarbamate (CAS 68819-84-1)
- Structure : Bromine is directly attached to the phenyl ring (para position) instead of a bromomethyl group.
- Reactivity : The para-bromo substituent is less reactive in alkylation reactions compared to the bromomethyl group in the target compound. However, it participates efficiently in Suzuki-Miyaura cross-coupling reactions when converted to a boronate ester .
- Applications : Used in synthesizing aryl-aryl coupled products, whereas the bromomethyl group in the target compound enables alkylation or amination .
b) tert-Butyl (1-(4-Bromophenyl)ethyl)carbamate (CAS 850363-42-7)
- Structure : Features a bromophenyl group attached to a chiral ethyl backbone.
- Key Differences : The absence of a bromomethyl moiety limits its utility in introducing methylene-linked functionalities. However, the chiral center makes it valuable in asymmetric synthesis .
c) tert-Butyl N-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate
- Structure : Contains a boronate ester instead of bromomethyl.
- Reactivity : The boronate group facilitates cross-coupling reactions (e.g., Suzuki), contrasting with the bromomethyl group’s role in nucleophilic substitutions. This compound is pivotal in constructing biaryl systems .
Functional Group Variations
a) tert-Butyl N-[2-(4-Aminophenoxy)ethyl]carbamate (CAS 159184-15-3)
- Structure: Replaces bromomethyl with an aminophenoxy group.
- Properties: The amino group enhances solubility in polar solvents and enables conjugation with carbonyl compounds.
b) tert-Butyl N-{2-[4-(Trifluoromethoxy)phenyl]ethyl}carbamate
- Structure : Substitutes bromomethyl with a trifluoromethoxy group.
- Impact : The electron-withdrawing trifluoromethoxy group reduces electron density on the phenyl ring, altering reactivity in electrophilic substitutions. This compound is more stable under basic conditions compared to the bromomethyl analogue .
Physicochemical Properties
| Property | tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate | tert-Butyl 4-Bromobenzylcarbamate | tert-Butyl N-[2-(4-Aminophenoxy)ethyl]carbamate |
|---|---|---|---|
| Molecular Weight | 326.23 g/mol | 300.19 g/mol | 276.31 g/mol |
| Solubility | Low in water; soluble in DCM, THF | Similar to target compound | Moderate in DMF, ethanol |
| Reactivity | High (bromomethyl group) | Moderate (aryl bromide) | Low (amine group) |
| Stability | Stable under neutral conditions; Boc cleaved by TFA | Similar stability | Sensitive to acidic conditions |
Biological Activity
tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is an organic compound with the molecular formula C12H16BrNO2, characterized by a bromomethyl group on a phenyl ring, linked to an ethyl chain and a tert-butyl carbamate group. This compound serves as a significant building block in organic synthesis, particularly in pharmaceutical and agrochemical applications. Understanding its biological activity is crucial for its potential therapeutic uses.
- Molecular Weight: 286.17 g/mol
- CAS Number: 914103-95-0
- Purity: ≥ 95%
The biological activity of this compound primarily arises from the reactivity of its bromomethyl group. This group can undergo nucleophilic substitution reactions with various nucleophiles, allowing the compound to form covalent bonds with target molecules. This property is exploited in various chemical transformations, enhancing its utility in synthetic chemistry and medicinal applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: The compound has been evaluated for its efficacy against various bacterial strains. In particular, compounds related to this structure have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
- Pharmacological Potential: It is being explored as a prodrug capable of releasing active pharmaceutical ingredients in vivo, which could enhance drug delivery systems and therapeutic outcomes.
Case Studies
- Antimicrobial Efficacy : A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the bromomethyl group significantly impacted antimicrobial potency. For instance, derivatives with specific substitutions exhibited enhanced activity against resistant bacterial strains .
- Drug Development : In another research effort, this compound was utilized in the synthesis of novel antibacterial agents. The results indicated that compounds derived from this carbamate displayed improved pharmacokinetic profiles and reduced toxicity compared to existing antibiotics .
Comparative Analysis
The table below compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity (MIC µg/mL) | Notable Features |
|---|---|---|---|
| This compound | C12H16BrNO2 | 4 | Prodrug potential |
| tert-butyl N-{4-(bromomethyl)phenyl}carbamate | C12H16BrNO2 | 8 | Less potent than the former |
| tert-butyl N-{2-bromoethyl}carbamate | C10H14BrNO2 | 16 | Lower reactivity due to ethyl substitution |
Q & A
Q. What are the key synthetic routes for tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate with a brominated precursor (e.g., 4-(bromomethyl)phenethyl bromide) under basic conditions. Optimization strategies include:
- Base Selection : Sodium hydroxide or potassium carbonate are frequently used to deprotonate intermediates and drive the reaction .
- Temperature Control : Reactions are often conducted at 50–80°C to balance reactivity and minimize side products .
- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity .
Yield improvements (>80%) are achieved by incremental addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 fpm airflow to prevent inhalation of vapors or dust .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields .
- Spill Management : Absorb spills with vermiculite or sand, then dispose as halogenated organic waste .
- Storage : Store in amber glass vials at 2–8°C under desiccant to prevent hydrolysis of the bromomethyl group .
Q. Which analytical techniques confirm the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: tert-butyl (~1.3 ppm, singlet), carbamate NH (~5.1 ppm), and bromomethyl (~4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 329.05) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect hydrolyzed byproducts .
Advanced Research Questions
Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 catalysts enable efficient aryl-aryl bond formation .
- Solvent Effects : DMF or THF enhances solubility of Pd intermediates, while Et₃N or K₃PO₄ serves as a base .
- Competing Reactions : Bromine may undergo elimination under high heat; monitor via TLC to optimize reaction time (typically 12–24 hr) .
Q. How can researchers resolve contradictions in reported reaction conditions for analogous carbamates?
- Methodological Answer : Systematic comparative studies are recommended:
- DoE (Design of Experiments) : Vary parameters (base, solvent, temperature) in a factorial design to identify critical factors .
- Kinetic Profiling : Use in-situ IR or LC-MS to track intermediate formation and side reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and explain solvent/base effects on reaction pathways .
Q. What strategies mitigate instability of the bromomethyl group during storage or reactions?
- Methodological Answer :
- Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation .
- Low-Temperature Reactions : Conduct reactions at 0–4°C to slow hydrolysis .
- Anhydrous Conditions : Use molecular sieves (3Å) in solvent systems to scavenge moisture .
Q. How can the compound’s biological activity be evaluated in enzyme inhibition studies?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding to target enzymes (e.g., kinases) .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinases) .
- SAR Studies : Modify the phenyl ring (e.g., electron-withdrawing groups) and compare inhibition potency .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
